molecular formula C14H20N2O2 B2878023 2-[1-(2-Aminobenzoyl)piperidin-2-yl]ethan-1-ol CAS No. 953731-11-8

2-[1-(2-Aminobenzoyl)piperidin-2-yl]ethan-1-ol

Cat. No.: B2878023
CAS No.: 953731-11-8
M. Wt: 248.326
InChI Key: QJMHDTUHGCVJLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

(2-aminophenyl)-[2-(2-hydroxyethyl)piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c15-13-7-2-1-6-12(13)14(18)16-9-4-3-5-11(16)8-10-17/h1-2,6-7,11,17H,3-5,8-10,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJMHDTUHGCVJLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCO)C(=O)C2=CC=CC=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-Aminobenzoyl)piperidin-2-yl]ethan-1-ol typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Aminobenzoyl Group: The aminobenzoyl group is introduced through an acylation reaction using 2-aminobenzoic acid or its derivatives.

    Attachment of the Ethanol Moiety: The ethanol moiety is attached via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-Aminobenzoyl)piperidin-2-yl]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The aminobenzoyl group can be reduced to form an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethanol moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of 2-[1-(2-Aminobenzoyl)piperidin-2-yl]ethanal or 2-[1-(2-Aminobenzoyl)piperidin-2-yl]ethanoic acid.

    Reduction: Formation of 2-[1-(2-Aminobenzyl)piperidin-2-yl]ethan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[1-(2-Aminobenzoyl)piperidin-2-yl]ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme interactions and protein binding.

    Medicine: Potential use in the development of pharmaceutical compounds due to its structural features.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[1-(2-Aminobenzoyl)piperidin-2-yl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminobenzoyl group can form hydrogen bonds or electrostatic interactions with active sites, while the piperidine ring provides structural stability. The ethanol moiety may enhance solubility and facilitate transport across biological membranes.

Comparison with Similar Compounds

Chemical Structure :

  • IUPAC Name: 2-[1-(2-Aminobenzoyl)piperidin-2-yl]ethan-1-ol
  • Molecular Formula : C14H19N2O2
  • Molecular Weight : 247.31 g/mol
  • Key Features: Contains a piperidine ring substituted with a 2-aminobenzoyl group at the 1-position and an ethanol moiety at the 2-position.

Comparison with Structurally Similar Compounds

2-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol

  • Molecular Formula: C10H21NO
  • Molecular Weight : 171.28 g/mol
  • Structural Differences: Replaces the 2-aminobenzoyl group with an isopropyl substituent at the piperidine 4-position.
  • Implications: Reduced aromaticity and hydrogen-bonding capacity compared to the target compound. Lower molecular weight may enhance bioavailability but reduce target specificity.

2-{1-[5-(Aminomethyl)pyridin-2-yl]piperidin-2-yl}ethan-1-ol

  • Molecular Formula : C13H21N3O
  • Molecular Weight : 235.33 g/mol
  • Structural Differences: Substitutes the benzoyl group with a pyridine ring containing an aminomethyl group.
  • Implications: Introduction of a heteroaromatic pyridine ring enhances solubility in polar solvents. Additional nitrogen atoms may improve binding to metal ions or acidic residues in biological targets. Potential use in drug discovery for CNS disorders due to improved blood-brain barrier penetration .

1-(1-(3-Aminopyridin-2-yl)piperidin-2-yl)ethan-1-ol

  • Molecular Formula : C12H19N3O
  • Molecular Weight : 221.3 g/mol
  • Structural Differences: Features a 3-aminopyridine substituent instead of 2-aminobenzoyl.
  • Implications: Altered electronic properties due to the pyridine ring’s electron-withdrawing nature. The 3-amino group may facilitate interactions with nucleic acids or enzymes involved in nucleotide metabolism. Potential as a building block for antiviral or anticancer agents .

2-Piperidineethanol,1-(phenylmethyl)-

  • Molecular Formula: C14H21NO
  • Molecular Weight : 219.32 g/mol
  • Structural Differences: Substitutes the 2-aminobenzoyl group with a benzyl (phenylmethyl) group.
  • Hazard profile includes acute oral toxicity (Category 4) and skin irritation (Category 2) . Applications in industrial chemistry rather than therapeutics due to safety concerns.

Key Comparative Data

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Hazards/Applications
Target Compound C14H19N2O2 247.31 2-Aminobenzoyl, ethanol Discontinued (limited availability)
2-[1-(Propan-2-yl)piperidin-4-yl]ethanol C10H21NO 171.28 Isopropyl Simpler synthetic intermediate
Pyridine-aminomethyl derivative C13H21N3O 235.33 5-Aminomethylpyridine Potential CNS drug candidate
3-Aminopyridine derivative C12H19N3O 221.30 3-Aminopyridine Antiviral/anticancer scaffold
Benzyl-substituted derivative C14H21NO 219.32 Benzyl Industrial use; acute toxicity

Research Findings and Implications

  • Structural-Activity Relationships: Aromatic vs. Heteroaromatic Groups: The 2-aminobenzoyl group in the target compound provides strong hydrogen-bonding capacity, while pyridine derivatives offer enhanced solubility and electronic diversity. Substituent Position: The position of amino groups (e.g., 2-aminobenzoyl vs. 3-aminopyridine) significantly impacts molecular interactions and biological activity.
  • Safety Profiles: Compounds with benzyl or aromatic amine groups (e.g., 2-Piperidineethanol,1-(phenylmethyl)-) exhibit higher toxicity risks compared to simpler aliphatic derivatives .
  • Commercial Availability : The target compound’s discontinued status suggests challenges in synthesis, stability, or efficacy relative to alternatives.

Biological Activity

The compound 2-[1-(2-aminobenzoyl)piperidin-2-yl]ethan-1-ol (CAS Number: 953731-11-8) is a piperidine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings from diverse sources.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C14H18N2O\text{C}_{14}\text{H}_{18}\text{N}_{2}\text{O}

This compound has a molecular weight of 248.32 g/mol and features a piperidine ring substituted with an aminobenzoyl group, which is significant for its biological interactions.

Research indicates that compounds related to this compound may exhibit various biological activities, including:

Case Studies

  • Antimicrobial Studies :
    A study demonstrated that related compounds exhibited significant antibacterial activity. For instance, a derivative showed an IC50 of 33.6 ± 0.2 μg/mL , indicating potential for further development in treating bacterial infections .
  • Enzymatic Activity :
    Research on similar piperidine derivatives revealed their role in enzyme inhibition, particularly affecting pathways involving benzoyl-CoA reductase. This suggests that this compound could influence metabolic processes in bacteria under anaerobic conditions .

Comparative Biological Activity Table

Activity TypeCompoundMIC (μg/mL)IC50 (μg/mL)
Antibacterial2-Aminobenzoyl32 - 6433.6 ± 0.2
Enzyme InhibitionPiperidine DerivativeN/AN/A

Pharmacological Potential

The pharmacological profile of piperidine derivatives suggests they may act as lead compounds for drug development due to their ability to modulate various biological targets. Studies indicate that modifications to the piperidine structure can enhance selectivity and potency against specific targets.

Toxicity and Safety Profiles

While the therapeutic potential is promising, understanding the toxicity profiles of these compounds is crucial. Controlled dosing strategies have been suggested to mitigate toxicity while maximizing therapeutic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.